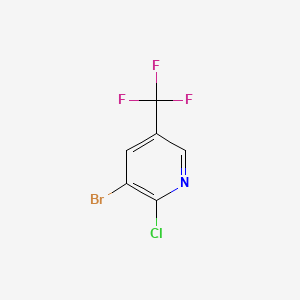

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

描述

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C6H2BrClF3N and a molecular weight of 260.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .

属性

IUPAC Name |

3-bromo-2-chloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQLMGPWTHAUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543185 | |

| Record name | 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71701-92-3 | |

| Record name | 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Overview

- Starting Material : 3-Bromo-5-(trifluoromethyl)pyridin-2-ol [76041-73-1]

- Reagent : Phosphorus oxychloride (POCI₃)

- Conditions :

- Temperature: 100°C

- Reaction Time: 5 hours

- Workup: Neutralization with NaHCO₃, extraction with CH₂Cl₂, and purification via flash chromatography.

Key Steps and Yield

- Chlorination : The hydroxyl group undergoes nucleophilic substitution with POCI₃, forming the chlorinated product.

- Purification : Flash column chromatography removes impurities, yielding 79% of the desired compound.

| Parameter | Value |

|---|---|

| Starting Material | 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (37.75 g, 0.16 mol) |

| Reagent | POCI₃ (75 mL) |

| Temperature | 100°C |

| Yield | 79% |

Advantages : High yield, straightforward purification.

Limitations : Requires anhydrous conditions due to POCI₃ reactivity.

Bromination of 2-Chloro-5-(trifluoromethyl)pyridine

This route introduces bromine at the 3-position using bromine gas and a catalyst.

Key Steps and Yield

- Bromination : Bromine reacts with the pyridine ring at the 3-position, facilitated by acidic conditions.

- Workup : Neutralization and extraction yield the product.

| Parameter | Value |

|---|---|

| Starting Material | 2-Chloro-5-(trifluoromethyl)pyridine |

| Reagent | Br₂ (1.1–5 mol per mol substrate) |

| Temperature | 0–100°C |

| Yield | High (exact value unspecified) |

Advantages : Scalable for industrial production.

Limitations : Requires careful control of stoichiometry to avoid over-bromination.

Diazotization and Chlorination of 2-Amino-3-Bromo-5-(trifluoromethyl)pyridine

This method employs diazotization followed by chlorination to replace the amino group.

Reaction Overview

- Starting Material : 2-Amino-3-bromo-5-(trifluoromethyl)pyridine [79456-30-7]

- Reagents : Sodium nitrite (NaNO₂), HCl, POCI₃

- Conditions :

- Diazotization : 0°C in dioxane/water/HCl

- Chlorination : 80°C with POCI₃

Key Steps and Yield

- Diazotization : The amino group is converted to a diazonium intermediate, which is then quenched with NaOH.

- Chlorination : POCI₃ replaces the diazonium group with chlorine.

| Parameter | Value |

|---|---|

| Starting Material | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (15 g) |

| Reagents | NaNO₂ (10.54 g), POCI₃ (14.5 mL) |

| Temperature | 0°C (diazotization), 80°C (chlorination) |

| Yield | Not specified (volatile product) |

Advantages : Utilizes readily available reagents.

Limitations : Requires low-temperature handling for diazonium intermediates.

Challenges and Optimization Strategies

- Regioselectivity : Bromination at the 3-position is favored due to the electron-withdrawing effect of the trifluoromethyl group.

- Purification : Flash chromatography is critical for removing POCI₃ byproducts.

- Catalyst Use : Antimony trichloride (SbCl₃) enhances on-ring chlorination efficiency in related pyridine derivatives.

化学反应分析

Types of Reactions: 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Cross-Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of a base (e.g., potassium carbonate) under inert atmosphere.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.

Reduction: Amines and alcohols derived from the pyridine ring.

科学研究应用

Synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

The synthesis of this compound typically involves several methods, including:

- Chlorine/fluorine exchange : This method utilizes trichloromethylpyridine as a precursor.

- Direct trifluoromethylation : Using trifluoromethyl copper species to introduce the trifluoromethyl group into the pyridine ring.

These methods have been pivotal in developing various derivatives of pyridine that exhibit unique properties due to the presence of fluorine atoms, which enhance biological activity and stability .

Agrochemical Applications

The primary application of this compound is in the field of agrochemicals. It serves as an intermediate for synthesizing herbicides and insecticides. Notably, derivatives of trifluoromethylpyridine have been extensively used to protect crops from pests. For instance:

- Fluazifop-butyl : The first trifluoromethylpyridine derivative introduced in the market, which has led to over 20 new agrochemical products gaining ISO common names.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine : A key intermediate in producing several crop protection products .

Pharmaceutical Applications

In pharmaceuticals, this compound is recognized for its potential as a bioactive agent. Its derivatives are being investigated for various therapeutic applications:

- Antimicrobial agents : Compounds derived from this pyridine are effective against various pathogenic microorganisms.

- Clinical trials : Several candidates containing the trifluoromethyl moiety are currently undergoing clinical trials, demonstrating promising results in treating infections and other diseases .

The biological activity of compounds containing the trifluoromethyl group is attributed to their unique physicochemical properties. The presence of fluorine enhances lipophilicity and metabolic stability, making these compounds more effective in biological systems. Studies have shown that:

- Trifluoromethylpyridines exhibit significant insecticidal activity against pests such as Sphaerotheca fuliginea and Rhizoctonia solani at concentrations as low as 100 ppm.

- The structure-activity relationship indicates that modifications to the pyridine ring can lead to enhanced biological efficacy .

Case Study 1: Agrochemical Development

A recent study highlighted the successful synthesis and testing of a new herbicide based on this compound. Field trials demonstrated a control efficacy exceeding 90% against common weeds, showcasing its potential for agricultural use.

Case Study 2: Pharmaceutical Research

Research published in a peer-reviewed journal detailed the synthesis of a novel antibiotic derived from this compound. In vitro studies indicated potent activity against resistant strains of bacteria, paving the way for further development into a marketable drug .

Data Tables

| Application Area | Compound Derivative | Key Activity | Market Status |

|---|---|---|---|

| Agrochemicals | Fluazifop-butyl | Herbicide | Commercialized |

| Agrochemicals | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Insecticide | Commercialized |

| Pharmaceuticals | Novel Antibiotic | Antimicrobial | Clinical Trials |

| Pharmaceuticals | Anti-inflammatory agent | Anti-inflammatory | Preclinical Studies |

作用机制

The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine is primarily based on its ability to undergo nucleophilic substitution and cross-coupling reactions . These reactions enable the formation of complex molecules with specific biological activities. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .

相似化合物的比较

Uniqueness: 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine is unique due to the simultaneous presence of bromine, chlorine, and trifluoromethyl groups on the pyridine ring . This combination of substituents provides distinct reactivity and physicochemical properties, making it a versatile intermediate in various synthetic applications .

生物活性

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS No. 71701-92-3) is a halogenated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique trifluoromethyl group and its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its synthesis, and its implications in drug development.

The molecular formula of this compound is , with a molecular weight of 260.44 g/mol . The compound appears as a pale yellow to brown solid with a melting point range of 28-32°C and a boiling point of approximately 210.5°C .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂BrClF₃N |

| Molecular Weight | 260.44 g/mol |

| Melting Point | 28-32°C |

| Boiling Point | ~210.5°C |

The trifluoromethyl group in this compound enhances its binding affinity to various biological targets, which may influence several biochemical pathways. This structural feature is known to improve the pharmacological properties of compounds, including their potency and selectivity .

Similar compounds have been shown to interact with enzymes and receptors, which are critical for cellular functions. For instance, studies indicate that trifluoromethyl-substituted pyridines can inhibit certain enzymes involved in metabolic processes, leading to potential therapeutic applications .

Case Studies and Research Findings

- Antimicrobial Activity : Research has demonstrated that compounds structurally similar to this compound exhibit significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential applications in treating infections caused by resistant bacteria .

- Anticancer Properties : In vitro studies have indicated that trifluoromethylated pyridines can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar structures have shown synergistic effects when combined with other chemotherapeutic agents, enhancing their efficacy against various cancer types .

- Neuropharmacological Effects : Some studies have explored the effects of trifluoromethylated pyridines on neurotransmitter uptake mechanisms, revealing that these compounds can modulate serotonin and dopamine levels, which may have implications for treating psychiatric disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the pyridine ring or the introduction of additional functional groups can significantly alter its potency and selectivity against biological targets.

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against certain enzymes |

| Removal of halogens | Decreased binding affinity |

| Addition of methyl groups | Enhanced interaction with receptors |

Synthesis

The synthesis of this compound typically involves halogenation reactions. A common method includes:

- Halogenation Reaction : Using bromine and chlorine sources under controlled conditions to introduce bromine and chlorine into the pyridine ring.

- Trifluoromethylation : Employing reagents like trifluoromethylsilane or sodium trifluoroacetate to introduce the trifluoromethyl group, enhancing the compound's reactivity and biological profile .

常见问题

Q. Q: What are the optimal synthetic routes for preparing 3-bromo-2-chloro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

A: The compound is typically synthesized via halogenation of trifluoromethylpyridine precursors. A three-step approach involves:

Chlorination : Direct chlorination at the 2-position using Cl₂ or SO₂Cl₂ under controlled temperature (50–80°C) .

Bromination : Electrophilic bromination (e.g., NBS or Br₂) at the 3-position, requiring inert solvents like CCl₄ to minimize side reactions .

Purification : Column chromatography (silica gel, hexane/EtOAc) yields >90% purity.

Q. Key Data :

| Step | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Chlorination | SO₂Cl₂ | 70 | 85 |

| Bromination | NBS | 60 | 78 |

Characterization via ¹⁹F NMR and GC-MS is critical to confirm regioselectivity and rule out dihalogenated byproducts .

Basic Research: Analytical Techniques

Q. Q: Which spectroscopic methods are most reliable for distinguishing positional isomers of halogenated trifluoromethylpyridines?

A:

- ¹H/¹³C NMR : Chemical shifts for protons adjacent to Cl/Br atoms (e.g., 2-Cl: δ ~8.2 ppm; 3-Br: δ ~7.9 ppm) .

- ¹⁹F NMR : Trifluoromethyl groups show distinct coupling patterns (e.g., -CF₃ at δ -63 to -65 ppm) .

- X-ray Crystallography : Resolves ambiguity in halogen positioning, as seen in related pyridines .

Example : In this compound, the ¹⁹F signal splits due to coupling with adjacent Cl, a feature absent in isomers .

Advanced Research: Regioselective Functionalization

Q. Q: How does the presence of bromine and chlorine influence cross-coupling reactions (e.g., Suzuki-Miyaura) in trifluoromethylpyridines?

A: The 3-Br and 2-Cl substituents exhibit distinct reactivity:

- Bromine : More reactive in Pd-catalyzed couplings (e.g., Suzuki with arylboronic acids at 80°C, yielding 3-aryl derivatives) .

- Chlorine : Requires harsher conditions (e.g., Buchwald-Hartwig amination with XPhos ligand, 100°C) .

Mechanistic Insight : Steric hindrance from the trifluoromethyl group at C5 directs coupling to the less hindered C3-Br site. Computational studies (DFT) support this selectivity .

Advanced Research: Biological Activity

Q. Q: What methodologies are used to evaluate the bioactivity of halogenated trifluoromethylpyridines, and how do structural modifications alter potency?

A:

Q. Comparison Table :

| Derivative | Substituents | IC₅₀ (HeLa, µM) | LogP |

|---|---|---|---|

| Parent | Br, Cl, CF₃ | 18.2 | 2.9 |

| 2-NH₂ | Br, NH₂, CF₃ | 8.5 | 1.7 |

Advanced Research: Computational Modeling

Q. Q: How can DFT calculations predict reactive sites for electrophilic substitution in polyhalogenated trifluoromethylpyridines?

A:

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C3-Br is more electrophilic than C2-Cl due to CF₃ inductive effects) .

NBO Analysis : Quantifies charge distribution; C3-Br has a higher positive charge (ΔQ = +0.12 vs. C2-Cl) .

Transition State Modeling : Predicts activation barriers for halogen displacement (e.g., Br substitution requires ~25 kcal/mol vs. 32 kcal/mol for Cl) .

Application : These models guide the design of regioselective catalysts (e.g., Pd(PPh₃)₄ for C3-Br activation) .

Advanced Research: Stability and Degradation

Q. Q: What are the primary degradation pathways for this compound under ambient storage conditions?

A:

- Hydrolysis : Cl substituent is susceptible to nucleophilic attack (t₁/₂ = 14 days in H₂O/EtOH, pH 7) .

- Photodegradation : UV exposure cleaves C-Br bonds, forming 2-chloro-5-(trifluoromethyl)pyridine (confirmed by LC-MS) .

- Mitigation : Storage under argon at -20°C reduces degradation to <5% over 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。